N-(3-methylphenyl)-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide
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Overview
Description
N-(3-METHYLPHENYL)-2-{3-OXO-2H,3H,5H,6H,7H,8H,9H-CYCLOHEPTA[C]PYRIDAZIN-2-YL}ACETAMIDE is a complex organic compound known for its potential therapeutic applications. This compound has been extensively studied for its ability to inhibit the activity of the nuclear factor kappa B (NF-κB) pathway, which plays a crucial role in regulating immune responses, inflammation, and cell survival.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-METHYLPHENYL)-2-{3-OXO-2H,3H,5H,6H,7H,8H,9H-CYCLOHEPTA[C]PYRIDAZIN-2-YL}ACETAMIDE typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. These methods allow for the construction of the heterocyclic moiety, which is essential for the compound’s biological activity .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of specific reagents and catalysts can enhance the efficiency of the synthesis process .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, which may alter its functional groups and enhance its biological activity.
Reduction: Reduction reactions can modify the compound’s structure, potentially leading to new derivatives with different properties.
Substitution: Substitution reactions, such as Suzuki–Miyaura coupling, can introduce new functional groups into the compound, enhancing its versatility.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts for Substitution: Palladium catalysts for Suzuki–Miyaura coupling.
Major Products:
Scientific Research Applications
N-(3-METHYLPHENYL)-2-{3-OXO-2H,3H,5H,6H,7H,8H,9H-CYCLOHEPTA[C]PYRIDAZIN-2-YL}ACETAMIDE has been extensively studied for its potential therapeutic applications. It has shown promise in inhibiting the growth of several cancer cell lines, including breast cancer, lung cancer, and pancreatic cancer. Additionally, the compound has been found to reduce inflammation in animal models of arthritis and colitis. Its ability to inhibit the NF-κB pathway makes it a valuable tool in the study of immune responses and inflammation.
Mechanism of Action
The compound exerts its effects by inhibiting the activity of the NF-κB pathway. It binds to the kinase domain of the inhibitor of kappa B kinase (IKK) complex, preventing the phosphorylation and degradation of the inhibitor of kappa B (IκB) protein. This inhibition prevents the activation of NF-κB, thereby blocking the downstream signaling pathways that regulate immune responses, inflammation, and cell survival.
Comparison with Similar Compounds
N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives: These compounds have shown potential as anti-tubercular agents.
N-(3-methylphenyl)-2-[6-oxo-3-(3,4,5-trimethoxyphenyl)pyridazin-1-yl]acetamide:
Uniqueness: N-(3-METHYLPHENYL)-2-{3-OXO-2H,3H,5H,6H,7H,8H,9H-CYCLOHEPTA[C]PYRIDAZIN-2-YL}ACETAMIDE is unique due to its specific inhibition of the NF-κB pathway, which is not commonly targeted by other compounds. This specificity makes it a valuable tool for studying the regulation of immune responses and inflammation.
Properties
Molecular Formula |
C18H21N3O2 |
---|---|
Molecular Weight |
311.4 g/mol |
IUPAC Name |
N-(3-methylphenyl)-2-(3-oxo-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridazin-2-yl)acetamide |
InChI |
InChI=1S/C18H21N3O2/c1-13-6-5-8-15(10-13)19-17(22)12-21-18(23)11-14-7-3-2-4-9-16(14)20-21/h5-6,8,10-11H,2-4,7,9,12H2,1H3,(H,19,22) |
InChI Key |
PLVFDMBMDSUSPA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CN2C(=O)C=C3CCCCCC3=N2 |
Origin of Product |
United States |
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